

An In-depth Technical Guide to the Chemical Profile of E 696 (Lactitol)

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Compound of Interest

Compound Name: **E 696**

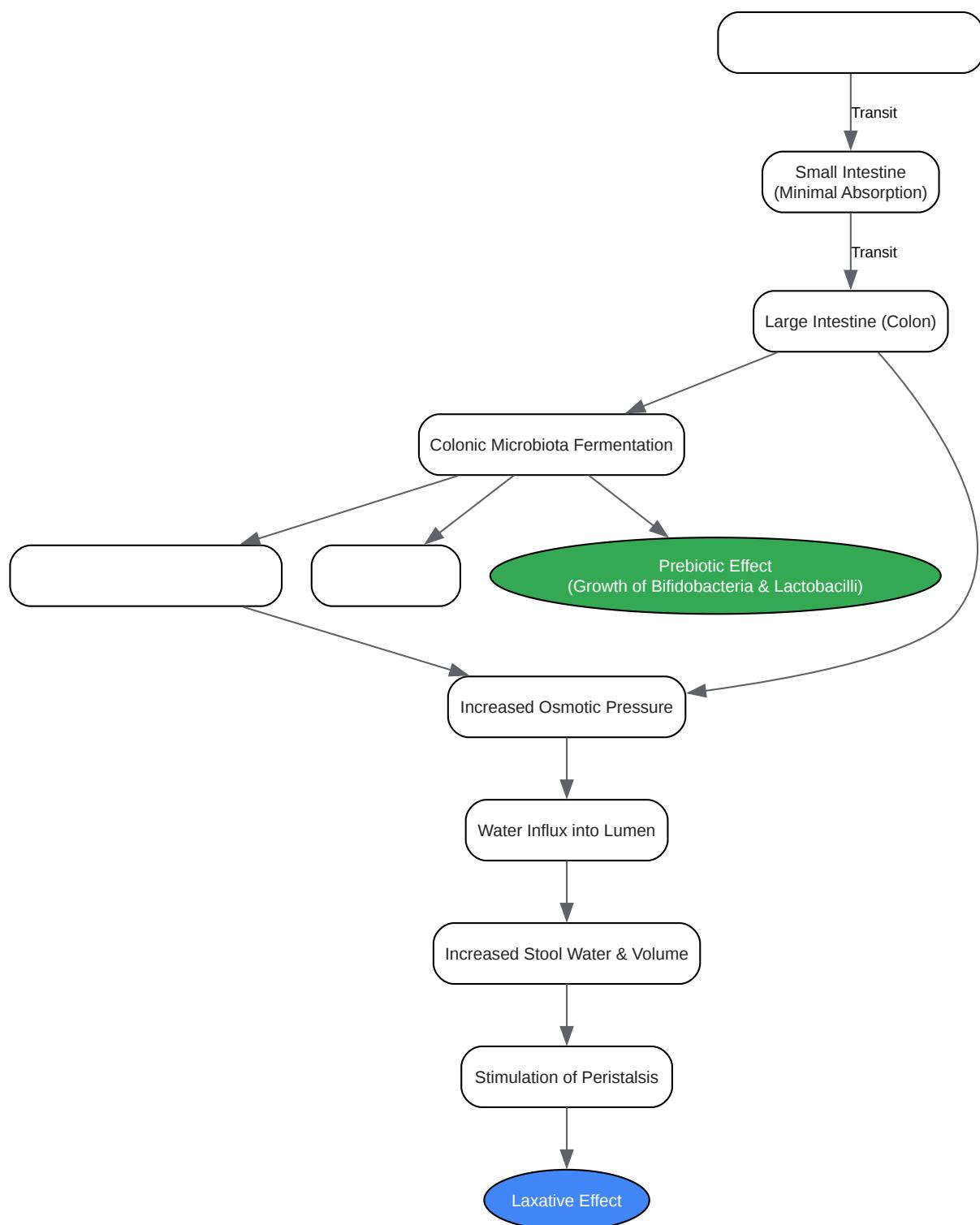
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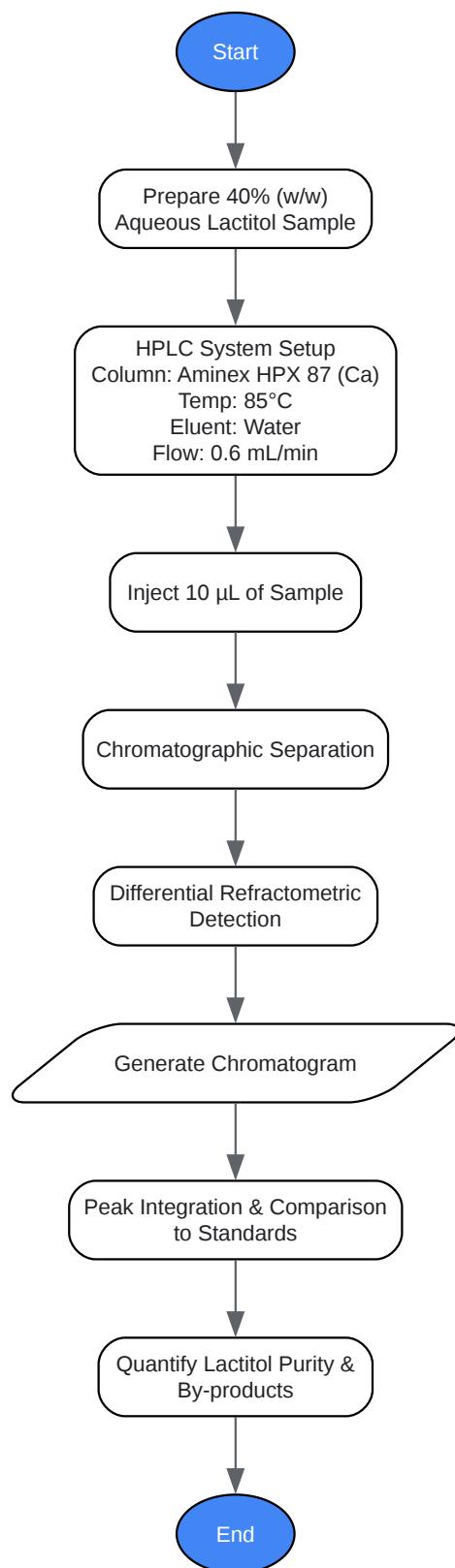
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This guide provides a comprehensive overview of the chemical and metabolic properties of the food additive **E 696**, identified as Lactitol. Intended for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, metabolic fate, and relevant experimental methodologies.

Chemical Identity and Structure

E 696 is the designated E number for Lactitol, a sugar alcohol derived from the hydrogenation of lactose.^[1] Chemically, it is known as 4-O- β -D-galactopyranosyl-D-glucitol.^{[2][3]} The structure consists of a galactose sugar unit linked to a sorbitol (glucitol) alcohol moiety via a $\beta(1 \rightarrow 4)$ glycosidic bond.^{[3][4]} This modification of the glucose unit in lactose to a sugar alcohol is key to its unique physiological properties.^[5] Lactitol is commercially available in anhydrous, monohydrate, and dihydrate crystalline forms.^[3]



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